Product packaging for 2-Methyl-2-propyloctanoic acid(Cat. No.:CAS No. 31080-40-7)

2-Methyl-2-propyloctanoic acid

Cat. No.: B3382136
CAS No.: 31080-40-7
M. Wt: 200.32 g/mol
InChI Key: UWLMCYVBNXGUFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Methyl-2-propyloctanoic acid (CAS 31080-40-7) is a branched-chain fatty acid with the molecular formula C12H24O2 and a molecular weight of 200.32 . This compound is provided as a high-purity material for research purposes. Research into related medium-chain fatty acids and branched-chain analogues has highlighted their potential in neuroscience, particularly for seizure control . Studies suggest that certain branched-chain fatty acids may demonstrate enhanced potency in in vitro seizure models and exhibit a potentially reduced side-effect profile compared to other antiepileptic agents . These properties make this compound a compound of interest for investigating new therapeutic pathways and for application in chemical synthesis as a building block for more complex molecules. This product is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle all chemicals with appropriate precautions and refer to the safety data sheet prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H24O2 B3382136 2-Methyl-2-propyloctanoic acid CAS No. 31080-40-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-2-propyloctanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O2/c1-4-6-7-8-10-12(3,9-5-2)11(13)14/h4-10H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWLMCYVBNXGUFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)(CCC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Chemical Synthesis of 2 Methyl 2 Propyloctanoic Acid and Analogues

Retrosynthetic Strategies and Precursor Identification

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.org For 2-Methyl-2-propyloctanoic acid, a quaternary α-carbon is the key structural feature. The primary disconnection in the retrosynthesis of α,α-disubstituted carboxylic acids like this compound is at the α-carbon.

A common retrosynthetic approach involves the disconnection of the two alkyl groups from the α-carbon of the carboxylic acid. This leads to a malonic ester or a similar synthon as a key intermediate. The synthesis of phenylacetic acid, for example, can be achieved by reacting benzyl (B1604629) bromide with sodium cyanide, followed by hydrolysis. wikipedia.org A similar strategy can be envisioned for this compound.

Another powerful method for the synthesis of carboxylic acids is the use of Grignard reagents with carbon dioxide. This approach allows for the formation of carboxylic acids from a variety of alkyl, aryl, or vinyl groups.

The identification of suitable precursors is crucial for an efficient synthesis. Based on retrosynthetic analysis, the following precursors can be identified for the synthesis of this compound:

Precursor TypeSpecific Examples
Alkyl Halides1-bromohexane, 1-bromopropane
Malonic EstersDiethyl malonate
NitrilesHeptyl cyanide
Aldehydes/Ketones2-nonanone

Development of Stereo- and Regioselective Synthetic Methodologies

The synthesis of this compound presents a significant challenge in controlling stereochemistry at the quaternary α-carbon. The development of stereo- and regioselective methods is therefore of paramount importance.

Chiral Auxiliary Approaches for Enantiopure Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org This approach has been successfully applied to the synthesis of enantiomerically enriched carboxylic acids. nih.govharvard.edu

One notable example is the use of pseudoephenamine as a chiral auxiliary. nih.gov It has demonstrated remarkable stereocontrol in alkylation reactions, particularly in the formation of quaternary carbon centers. nih.gov The amides derived from pseudoephenamine are often crystalline, which facilitates purification. nih.gov

Another effective chiral auxiliary is Oppolzer's camphorsultam, which has been used for the large-scale synthesis of (R)-2-propyloctanoic acid, a close analogue of the target molecule. researchgate.net A newer chiral auxiliary derived from (S)-(-)-1-phenylethylamine has also been developed for the asymmetric synthesis of (R)-2-propyloctanoic acid, yielding a product with moderate diastereoselectivity and good crystalline properties. thieme-connect.comunimi.it

The general strategy involves the following steps:

Attachment of the chiral auxiliary to a suitable carboxylic acid precursor.

Diastereoselective alkylation at the α-position.

Removal of the chiral auxiliary to yield the enantiomerically enriched carboxylic acid. wikipedia.org

Chiral AuxiliaryKey FeaturesReference
PseudoephenamineHigh stereocontrol in forming quaternary centers, crystalline derivatives. nih.gov
Oppolzer's camphorsultamSuccessful for large-scale synthesis of related compounds. researchgate.net
{[(1S)-1-phenylethyl]amino}phenolDeveloped for (R)-2-propyloctanoic acid synthesis, good crystallinity. thieme-connect.com

Catalyst-Controlled Asymmetric Synthesis

Catalyst-controlled asymmetric synthesis offers an alternative and often more atom-economical approach to enantiopure compounds. nih.gov This strategy relies on a chiral catalyst to create the desired stereocenter. The development of catalytic asymmetric methods for the construction of quaternary stereocenters is a significant area of research. nih.gov

For the synthesis of α,α-disubstituted carboxylic acids, several catalytic systems have been explored. These include:

Copper(II)-bisoxazoline complexes: Used for the nucleophilic substitution of 3-halooxindoles to create benzylic quaternary stereocenters. nih.gov

Palladium-pyridinooxazoline complexes: Effective for the enantioselective conjugate addition of arylboronic acids to cyclic enones, forming a β-benzylic quaternary stereocenter. nih.gov

Nickel-based catalysts: A chiral nickel/(pyridine-oxazoline) catalyst can achieve enantioconvergent substitution reactions of alkyl iodides with racemic β-zincated amides. nih.gov Furthermore, iron-catalyzed hydrocarboxylation of aryl alkenes can produce α-aryl carboxylic acids with high regioselectivity. nih.gov

A significant challenge is the creation of vicinal quaternary stereocenters, which has been addressed through organocatalytic enantioselective alkylation of α,α-disubstituted aldehydes with 3-bromooxindoles. acs.orgacs.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. sigmaaldrich.com The synthesis of this compound can be designed to be more sustainable by incorporating these principles.

Prevention: It is better to prevent waste than to treat it after it has been created. sigmaaldrich.com

Atom Economy: Synthetic methods should maximize the incorporation of all materials used in the process into the final product. acs.org For example, catalytic hydrogenations have a 100% atom economy in theory. acs.org

Less Hazardous Chemical Syntheses: Synthetic methods should use and generate substances that have little or no toxicity. sigmaaldrich.com The use of water as a solvent and non-toxic reagents is a key aspect of green chemistry. mdpi.com

Designing Safer Chemicals: Chemical products should be designed to affect their desired function while minimizing their toxicity. sigmaaldrich.com

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous. sigmaaldrich.com Water is considered the greenest solvent due to its availability, safety, and low environmental impact. mdpi.com

Design for Energy Efficiency: Energy requirements should be minimized by conducting reactions at ambient temperature and pressure whenever possible. scispace.com

Use of Renewable Feedstocks: A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. sigmaaldrich.com The use of biomass-derived feedstocks is a key goal. europa.eu

Reduce Derivatives: Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided if possible, as such steps require additional reagents and can generate waste. sigmaaldrich.comacs.org

Catalysis: Catalytic reagents are superior to stoichiometric reagents. acs.org Catalysts increase reaction rates and can often be recycled. rsc.org

Design for Degradation: Chemical products should be designed so that at the end of their function they break down into innocuous degradation products. sigmaaldrich.com

Real-time analysis for Pollution Prevention: Analytical methodologies need to be further developed to allow for real-time, in-process monitoring and control prior to the formation of hazardous substances. sigmaaldrich.com

Inherently Safer Chemistry for Accident Prevention: Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents. sigmaaldrich.com

The synthesis of carboxylic acids from simple alcohols and CO2 via nickel catalysis is an example of a more sustainable approach. europa.eu Additionally, the use of reusable Brønsted acidic ionic liquids as catalysts for amidation from carboxylic acids demonstrates a green and sustainable protocol. acs.org

Scale-Up Considerations and Process Optimization

The transition from a laboratory-scale synthesis to an industrial process requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness. The large-scale synthesis of (R)-2-propyloctanoic acid has been achieved using Oppolzer's camphorsultam as a chiral auxiliary. researchgate.net

Key considerations for scale-up include:

Process Safety: A thorough risk assessment is necessary to identify and mitigate potential hazards associated with the reagents, intermediates, and reaction conditions.

Reaction Optimization: Parameters such as temperature, pressure, reaction time, and catalyst loading need to be optimized to maximize yield and minimize by-product formation.

Solvent Selection: The choice of solvent is critical, with a focus on green and recyclable options.

Purification: The development of efficient and scalable purification methods, such as crystallization or distillation, is essential.

Regulatory Compliance: The process must adhere to all relevant environmental and safety regulations.

The development of a robust and scalable process often involves a multidisciplinary team of chemists and chemical engineers to address the challenges of heat transfer, mass transfer, and reactor design.

Biochemical Transformations and in Vitro Metabolic Pathways of 2 Methyl 2 Propyloctanoic Acid

Enzymatic Biotransformations and Biocatalytic Pathways

The unique structure of 2-Methyl-2-propyloctanoic acid, with its gem-dialkyl substitution at the alpha-carbon, is expected to significantly influence its enzymatic biotransformation. This structural feature sterically hinders the typical metabolic pathways available to linear and less-branched fatty acids.

Oxidation and Reduction Mechanisms in Model Systems

Standard fatty acid oxidation pathways, namely beta-oxidation and alpha-oxidation, are unlikely to be major metabolic routes for this compound. The presence of two alkyl substituents on the alpha-carbon prevents the formation of the necessary intermediates for both alpha- and beta-oxidation.

Consequently, the most probable oxidative metabolic pathway for this compound is omega-oxidation . This alternative pathway involves the oxidation of the terminal methyl group (ω-carbon) of the fatty acid chain. This process typically occurs in the endoplasmic reticulum of liver and kidney cells and is catalyzed by cytochrome P450 (CYP) enzymes, particularly from the CYP4A and CYP4F subfamilies wikipedia.orgwikipedia.orgresearchgate.net.

The omega-oxidation of this compound is predicted to proceed through the following steps:

Hydroxylation: The terminal methyl group of the octanoic acid chain is hydroxylated to form ω-hydroxy-2-methyl-2-propyloctanoic acid. This initial step is mediated by a CYP450 mixed-function oxidase system requiring NADPH and molecular oxygen wikipedia.orgfrontiersin.org.

Oxidation to Aldehyde: The newly formed primary alcohol is then oxidized to an aldehyde, yielding ω-oxo-2-methyl-2-propyloctanoic acid. This reaction is catalyzed by alcohol dehydrogenase wikipedia.org.

Oxidation to Carboxylic Acid: The aldehyde is further oxidized to a carboxylic acid, resulting in the formation of a dicarboxylic acid, 2-methyl-2-propyl-octane-1,8-dioic acid. This final step is catalyzed by aldehyde dehydrogenase wikipedia.org.

Reduction of the carboxylic acid group of this compound is not considered a significant metabolic pathway under normal physiological conditions.

Conjugation Reactions and Metabolite Formation (in vitro)

Conjugation reactions represent a major pathway for the detoxification and elimination of xenobiotic carboxylic acids. These phase II reactions involve the attachment of endogenous polar molecules to the carboxylic acid moiety, thereby increasing its water solubility and facilitating its excretion.

Glucuronidation: The most common conjugation pathway for carboxylic acids is the formation of an acyl glucuronide. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and involves the transfer of glucuronic acid from the activated co-substrate, UDP-glucuronic acid (UDPGA), to the carboxylic acid group of the substrate hyphadiscovery.comnih.gov. However, the steric hindrance around the carboxyl group of this compound, due to the presence of the alpha-methyl and alpha-propyl substituents, may significantly impact the rate and extent of glucuronidation. Studies with other sterically hindered carboxylic acids have shown that while glucuronidation can occur, its efficiency may be reduced compared to less hindered analogues nih.gov. It is predicted that this compound could form a 1-β-O-acyl glucuronide.

Amino Acid Conjugation: Another potential conjugation pathway is the formation of amide linkages with amino acids, most commonly glycine (B1666218) or glutamine al-edu.comreactome.orgnih.gov. This process involves a two-step mechanism:

Activation to an Acyl-CoA Thioester: The carboxylic acid is first activated to a high-energy thioester with coenzyme A (CoA), a reaction catalyzed by an acyl-CoA synthetase in the mitochondria al-edu.comnih.gov.

N-Acyl Transfer: The acyl-CoA thioester then reacts with the amino group of an amino acid, catalyzed by an N-acyltransferase, to form the corresponding N-acyl amino acid conjugate al-edu.com.

Similar to glucuronidation, the steric bulk around the carboxyl group of this compound may hinder the enzymatic formation of the acyl-CoA thioester or the subsequent transfer to an amino acid al-edu.com.

Predicted Metabolic Pathway Enzyme(s) Involved Predicted Metabolite(s)
Oxidation
Omega-HydroxylationCytochrome P450 (CYP4A, CYP4F)ω-hydroxy-2-methyl-2-propyloctanoic acid
Omega-OxidationAlcohol Dehydrogenase, Aldehyde Dehydrogenaseω-oxo-2-methyl-2-propyloctanoic acid, 2-methyl-2-propyl-octane-1,8-dioic acid
Conjugation
GlucuronidationUDP-glucuronosyltransferases (UGTs)This compound acyl glucuronide
Amino Acid ConjugationAcyl-CoA Synthetase, N-acyltransferaseN-(2-Methyl-2-propyloctanoyl)glycine, N-(2-Methyl-2-propyloctanoyl)glutamine

Investigation of Metabolic Fate in Non-Human Biological Matrices

To investigate the metabolic fate of this compound in vitro, various non-human biological matrices would be employed. The most common and informative model systems include:

Liver Microsomes: These are subcellular fractions of the endoplasmic reticulum from hepatocytes and are a rich source of phase I enzymes, particularly cytochrome P450s. Incubations of this compound with liver microsomes from species such as rat, mouse, or dog, supplemented with NADPH, would be conducted to primarily investigate oxidative metabolism, such as the predicted omega-oxidation unl.edunih.govnih.govmdpi.com. The formation of hydroxylated metabolites would be monitored over time.

Hepatocytes: Intact liver cells, either freshly isolated or cryopreserved, provide a more complete metabolic system, containing both phase I and phase II enzymes in their natural cellular environment. Incubating this compound with hepatocytes would allow for the study of both oxidation and conjugation reactions, including glucuronidation and amino acid conjugation nih.govmdpi.com.

Liver S9 Fraction: This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes. The S9 fraction is a versatile tool for studying a broad range of metabolic reactions mdpi.com.

By analyzing the depletion of the parent compound and the formation of metabolites in these systems, key metabolic parameters such as the rate of metabolism and the intrinsic clearance can be determined nih.govmdpi.com.

In Vitro System Primary Metabolic Pathways Investigated Key Information Gained
Liver MicrosomesPhase I (Oxidation)Identification of oxidative metabolites (e.g., hydroxylated products), involvement of CYP450 enzymes.
HepatocytesPhase I and Phase II (Oxidation and Conjugation)Comprehensive metabolic profile including both oxidative and conjugated metabolites.
Liver S9 FractionBroad Phase I and Phase IIOverall metabolic stability and identification of a wide range of metabolites.

Isolation and Structural Elucidation of Metabolites (in vitro/ex vivo)

Following incubation of this compound in the aforementioned biological matrices, the next critical step is the isolation and structural identification of the resulting metabolites. A combination of advanced analytical techniques is typically employed for this purpose.

The general workflow for metabolite identification involves:

Sample Preparation: The incubation mixture is first treated to stop the enzymatic reactions, often by the addition of an organic solvent like acetonitrile (B52724) or methanol (B129727). This is followed by centrifugation to precipitate proteins. The supernatant, containing the parent compound and its metabolites, is then collected for analysis.

Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is the method of choice for separating the various components in the sample extract. Reversed-phase chromatography is commonly used for compounds of this nature semanticscholar.orgnih.gov.

Mass Spectrometric Detection and Characterization: The eluent from the HPLC is introduced into a mass spectrometer (MS), typically a tandem mass spectrometer (MS/MS) or a high-resolution mass spectrometer (HRMS) semanticscholar.orgresearchgate.netnih.govmdpi.comacs.org.

Full Scan MS: Provides the molecular weights of the parent compound and potential metabolites.

Tandem MS (MS/MS): The molecular ions of interest are fragmented, and the resulting fragmentation patterns provide structural information that helps in the identification of the metabolites. For example, the loss of a specific mass corresponding to a hydroxyl group or a glucuronic acid moiety can be indicative of a particular metabolic transformation.

Structural Confirmation: For definitive structural elucidation of novel or significant metabolites, larger quantities may need to be produced and isolated using preparative HPLC. The purified metabolites are then subjected to Nuclear Magnetic Resonance (NMR) spectroscopy, which provides detailed information about the chemical structure and stereochemistry of the molecule.

Given the predicted metabolic pathways, the analytical strategy would focus on the detection of metabolites with increased polarity compared to the parent compound. For instance, the omega-oxidation products would have additional hydroxyl or carboxyl groups, and the conjugated metabolites would have a large polar group (glucuronic acid or an amino acid) attached.

Analytical Technique Purpose in Metabolite Analysis
High-Performance Liquid Chromatography (HPLC/UHPLC)Separation of parent compound from its metabolites in the biological matrix.
Mass Spectrometry (MS)Detection and determination of the molecular weights of metabolites.
Tandem Mass Spectrometry (MS/MS)Structural characterization of metabolites based on their fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)Accurate mass measurement to determine the elemental composition of metabolites.
Nuclear Magnetic Resonance (NMR) SpectroscopyDefinitive structural elucidation of isolated metabolites.

Based on a comprehensive search of available scientific literature, there is currently insufficient public information to generate a detailed article on the molecular interactions and biological activities of the specific chemical compound This compound according to the requested outline.

Extensive searches for data pertaining to ligand-target interactions, cellular pathway modulation, and structure-activity relationships for this particular compound did not yield specific research findings. The available literature predominantly focuses on the related, but structurally distinct, compound (2R)-2-propyloctanoic acid (also known as Arundic acid or ONO-2506), which lacks the additional methyl group at the second carbon position specified in the request.

Due to the strict requirement to focus solely on "this compound" and the absence of relevant data for this specific molecule, it is not possible to provide a scientifically accurate and informative article that adheres to the provided detailed outline. Information regarding other compounds cannot be substituted, as the biological activities of structurally similar molecules can differ significantly.

Molecular Interactions and Biological Activities of 2 Methyl 2 Propyloctanoic Acid Non Clinical Focus

Structure-Activity Relationship (SAR) Studies for 2-Methyl-2-propyloctanoic Acid Derivatives

Positional Isomerism and Branching Effects on Biological Activity

The biological functions of fatty acids are intricately linked to their structural characteristics, including chain length, degree of saturation, and the presence and position of structural motifs like methyl branches. nih.gov In the case of branched-chain fatty acids (BCFAs), the specific location of the alkyl groups along the primary carbon chain, known as positional isomerism, can significantly influence the molecule's interactions with biological targets and, consequently, its activity.

Research into medium-chain fatty acids has demonstrated that the position of branching is a critical determinant of biological effect. A study comparing various derivatives of octanoic acid revealed distinct differences in activity based on the location of the branch point. For instance, medium-chain fatty acids branched at the second carbon (C2), such as 2-propyloctanoic acid, exhibit high inhibitory activity against histone deacetylase (HDAC). nih.gov In contrast, compounds with branching on the fourth carbon (C4), like 4-methyloctanoic acid, did not show significant HDAC inhibition. nih.gov This highlights that even a small shift in the branch position along the aliphatic chain can dramatically alter the molecule's ability to interact with an enzyme's active site.

The stereoisomerism of 2-propyloctanoic acid also plays a crucial role. The compound exists as two enantiomers, (R)- and (S)-2-propyloctanoic acid. The (R)-enantiomer, also known as arundic acid, is considered the biologically active form and has been investigated as a potential neuroprotective agent. researchgate.net Arundic acid is noted to modulate astrocyte activation by inhibiting the synthesis of the S-100β protein, which is associated with neuronal death. researchgate.netresearchgate.net This specificity indicates that the three-dimensional arrangement of the propyl group at the chiral center is essential for its biological action.

The following table summarizes the observed effects of branching position on the biological activity of select octanoic acid derivatives.

Table 1: Effect of Branching Position on HDAC Inhibitory Activity of Octanoic Acid Derivatives

Compound Branch Position Observed HDAC Inhibition Reference
2-propyloctanoic acid C2 High nih.gov
2-butyloctanoic acid C2 High nih.gov
4-methyloctanoic acid C4 Not Observed nih.gov
4-ethyloctanoic acid C4 Not Observed nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to ascertain a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com The fundamental principle of QSAR is that the variations in the biological activity of a group of structurally related molecules are dependent on the changes in their physicochemical properties. researchgate.net These models are instrumental in predicting the activity of new chemical entities, optimizing lead compounds in drug discovery, and understanding the mechanism of action. nih.gov

A QSAR modeling process involves several key steps:

Data Set Selection : A series of structurally related compounds with known biological activities (e.g., IC₅₀, ED₅₀) is compiled. mdpi.com For a study involving this compound, this would include various positional isomers and other branched-chain fatty acids.

Descriptor Calculation : Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can be classified into several types, such as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices). researchgate.net

Model Development : A mathematical equation is generated to correlate the calculated descriptors (independent variables) with the biological activity (dependent variable). nih.gov Multiple Linear Regression (MLR) is a common statistical method used for this purpose. mdpi.com

Model Validation : The predictive power of the QSAR model is rigorously tested using statistical methods, often involving an external test set of compounds not used in the model's creation. mdpi.commdpi.com

While specific QSAR studies focusing exclusively on this compound are not prominently detailed in the literature, the methodology could be applied to understand how its structural features contribute to its neuroprotective activity. For example, a QSAR model could be developed for a series of branched-chain fatty acids to predict their ability to inhibit S-100β protein synthesis. The resulting model could identify the key molecular properties—such as the size, shape, or electronic nature of the substituent groups—that govern this activity, thereby guiding the design of more potent analogues.

The table below provides a hypothetical illustration of the data structure for a QSAR analysis of branched-chain fatty acids.

Table 2: Hypothetical Data for a QSAR Study of Branched-Chain Fatty Acids

Compound Biological Activity (Log 1/IC₅₀) LogP (Hydrophobicity) Molecular Weight Polar Surface Area (Ų)
This compound 5.8 4.2 200.32 37.3
2-Ethyloctanoic acid 5.2 3.7 186.29 37.3
4-Methyloctanoic acid 4.5 3.4 172.27 37.3
Decanoic acid 4.1 4.0 172.27 37.3
Valproic acid 4.9 2.7 144.21 37.3

Advanced Analytical Methodologies for 2 Methyl 2 Propyloctanoic Acid

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for the effective separation and precise quantification of 2-Methyl-2-propyloctanoic acid from complex mixtures. Gas chromatography and liquid chromatography, particularly when coupled with mass spectrometry, offer powerful tools for its analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a robust technique for the analysis of volatile and semi-volatile compounds like this compound. Method development for this analyte involves several critical steps to ensure accurate and reliable results.

A crucial aspect of GC-MS analysis for carboxylic acids is the derivatization step, which is necessary to increase the volatility and thermal stability of the analyte. A common approach for fatty acids is their conversion to corresponding esters, such as methyl esters (FAMEs) or other derivatives like pentafluorobenzyl (PFB) esters. nih.gov This process typically involves a reaction with an appropriate derivatizing agent prior to injection into the GC system.

The selection of the gas chromatography column is another vital parameter. A mid-polar column, such as one with a (50%-phenyl)-methylpolysiloxane stationary phase, is often suitable for the separation of fatty acid derivatives. The temperature program of the GC oven is optimized to achieve a good separation of this compound from other components in the sample matrix. A typical program might start at a lower temperature, followed by a controlled ramp up to a higher temperature to ensure the elution of all compounds of interest.

For detection and quantification, the mass spectrometer is operated in either full-scan mode or selected ion monitoring (SIM) mode. Full-scan mode is useful for initial identification, while SIM mode provides higher sensitivity and selectivity for quantification by monitoring specific ions characteristic of the this compound derivative.

Table 1: Illustrative GC-MS Method Parameters for this compound Analysis (as a Methyl Ester Derivative)

ParameterValue
Gas Chromatograph
Column5% Phenyl Methyl Siloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection ModeSplitless
Inlet Temperature250 °C
Oven ProgramInitial 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Carrier GasHelium
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Monitored Ions (SIM)Specific m/z values for the derivative

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers a powerful alternative for the analysis of this compound, especially in complex biological matrices where minimal sample preparation is desired. nih.govwhiterose.ac.uk Unlike GC-MS, derivatization is not always necessary, as LC-MS/MS can directly analyze many non-volatile and polar compounds.

For the separation of this compound, reversed-phase liquid chromatography is a common choice. A C18 or a phenyl-hexyl column can provide effective separation from other fatty acids and matrix components. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of an additive such as formic acid to improve peak shape and ionization efficiency.

The mass spectrometer is usually a triple quadrupole instrument, which allows for highly selective and sensitive detection using Multiple Reaction Monitoring (MRM). In MRM, a specific precursor ion of this compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process significantly reduces background noise and enhances the signal-to-noise ratio.

Table 2: Representative LC-MS/MS Parameters for this compound Analysis

ParameterValue
Liquid Chromatograph
ColumnC18, 2.1 x 100 mm, 1.8 µm
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient50% B to 95% B over 10 min
Flow Rate0.3 mL/min
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Negative
MRM Transition[M-H]⁻ → Product Ion
Collision EnergyOptimized for the specific transition

Spectroscopic and Spectrometric Characterization Beyond Basic Identification

Beyond simple identification, spectroscopic techniques provide in-depth information about the molecular structure, conformation, and functional groups of this compound.

Nuclear Magnetic Resonance (NMR) for Conformational and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, including this compound. Both ¹H and ¹³C NMR provide a wealth of information. The ¹³C chemical shift of the carboxylic acid carbon, in particular, can be a sensitive probe of the local electronic environment and can be used to study intermolecular interactions. nih.gov

For conformational analysis, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed. These experiments can reveal through-space interactions between protons, providing insights into the preferred spatial arrangement of the propyl and octyl chains around the chiral center. Such studies are critical for understanding how the molecule's shape might influence its physical and biological properties.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. In the case of this compound, these methods are particularly useful for characterizing the carboxylic acid group.

The IR spectrum of this compound will exhibit a characteristic broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid, which is typically broadened by hydrogen bonding. A strong, sharp absorption peak corresponding to the C=O (carbonyl) stretching vibration will be observed around 1700-1725 cm⁻¹. researchgate.net The exact position of this peak can be influenced by factors such as dimerization through hydrogen bonding.

Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman, the C=O stretch gives a strong and sharp band. The C-C and C-H vibrations of the propyl and octyl chains will also be visible in both IR and Raman spectra, providing a complete vibrational fingerprint of the molecule.

Bioanalytical Methods for Detection in Complex Biological Matrices (non-human)

The detection and quantification of this compound in non-human biological matrices, such as animal tissues or environmental samples, require highly sensitive and selective bioanalytical methods. These methods are essential for studying the metabolic fate and potential environmental impact of this compound.

LC-MS/MS is the predominant technique for bioanalysis due to its high sensitivity, specificity, and ability to handle complex matrices with minimal sample cleanup. researchgate.net A typical workflow for the analysis of this compound in a tissue sample would involve homogenization of the tissue, followed by a lipid extraction step. Common extraction methods include the Folch or Bligh-Dyer procedures, which use a mixture of chloroform (B151607) and methanol to efficiently extract lipids, including fatty acids.

After extraction, the sample can be concentrated and reconstituted in a solvent compatible with the LC-MS/MS system. The use of an isotopically labeled internal standard of this compound is highly recommended to correct for matrix effects and variations in extraction recovery and instrument response, thereby ensuring accurate quantification.

Method Validation and Quality Assurance in Analytical Research

The reliability and accuracy of analytical data are paramount in scientific research. To ensure the integrity of results obtained for this compound, a comprehensive approach to method validation and quality assurance is essential. This involves a systematic evaluation of the analytical procedure to demonstrate its suitability for its intended purpose and the implementation of quality control measures to ensure the consistency and reliability of the data generated.

Method validation for this compound is conducted in accordance with internationally recognized guidelines, such as those established by the International Council for Harmonisation (ICH). The validation process encompasses the evaluation of several key performance characteristics to ensure the method is specific, sensitive, accurate, precise, and robust.

Specificity is the ability of the analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For this compound, this is often demonstrated by comparing the analytical signals of the pure compound with those of samples spiked with potential interfering substances. Chromatographic techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS), are commonly employed and provide a high degree of specificity due to the combination of retention time and mass spectral data.

Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically determined by analyzing a series of standards of this compound at different concentrations. The data is then plotted, and a linear regression analysis is performed. A high correlation coefficient (typically ≥ 0.99) indicates a strong linear relationship.

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, where a known amount of this compound is added to a sample matrix, and the percentage of the analyte recovered is calculated.

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is evaluated at two levels:

Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

Intermediate precision (Inter-assay precision): The precision within-laboratory variations, such as different days, different analysts, or different equipment.

The precision is typically expressed as the relative standard deviation (RSD) of a series of measurements.

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For a GC-MS method, these parameters could include changes in the injection temperature, flow rate of the carrier gas, or the temperature ramp of the oven.

The following interactive data table summarizes typical validation parameters and acceptance criteria for a hypothetical validated GC-MS method for the quantification of this compound.

Validation ParameterAcceptance CriteriaTypical Result
SpecificityNo interference at the retention time of the analytePeak purity index > 0.999
Linearity (Correlation Coefficient, r²)≥ 0.9950.998
RangeDefined by the linearity1 - 100 µg/mL
Accuracy (% Recovery)98.0% - 102.0%99.5%
Precision (RSD) - Repeatability≤ 2.0%1.2%
Precision (RSD) - Intermediate Precision≤ 3.0%2.1%
Limit of Detection (LOD)Signal-to-Noise Ratio ≥ 3:10.1 µg/mL
Limit of Quantitation (LOQ)Signal-to-Noise Ratio ≥ 10:10.5 µg/mL
RobustnessRSD of results should be within acceptable limitsRSD < 5% for all variations

Quality Assurance in analytical research for this compound involves the routine application of procedures to ensure that the analytical data generated is of a consistently high quality. Key components of a quality assurance program include:

System Suitability Testing (SST): Performed before each analytical run to ensure that the analytical system is performing adequately. This may involve injecting a standard solution and checking parameters such as peak resolution, tailing factor, and the number of theoretical plates.

Use of Certified Reference Materials (CRMs): When available, CRMs of this compound are used to verify the accuracy of the analytical method.

Calibration and Maintenance of Instruments: All analytical instruments, including balances, pipettes, and chromatographs, must be regularly calibrated and maintained to ensure they are functioning correctly.

Standard Operating Procedures (SOPs): Detailed SOPs for all analytical methods and procedures should be in place and followed meticulously by all analysts.

Training and Proficiency of Analysts: All personnel involved in the analysis of this compound must be adequately trained and their proficiency regularly assessed.

The following interactive data table outlines a typical quality control checklist for the routine analysis of this compound.

Quality Control CheckFrequencyAcceptance Criteria
System Suitability TestBeginning of each analytical runResolution > 2.0, Tailing Factor < 1.5, Theoretical Plates > 2000
Calibration CheckDaily or per runResponse of check standard within ±10% of the initial calibration
Analysis of a Blank SampleWith each batch of samplesNo significant peaks at the retention time of the analyte
Analysis of a Quality Control SampleWith each batch of samplesConcentration within ±15% of the nominal value
Instrument Calibration VerificationAs per manufacturer's recommendation or SOPWithin specified tolerances

Computational Chemistry and Molecular Modeling of 2 Methyl 2 Propyloctanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in characterizing the electronic properties of 2-Methyl-2-propyloctanoic acid. These calculations can determine key electronic descriptors that govern the molecule's reactivity.

Key Electronic Properties:

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting chemical reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity.

Molecular Electrostatic Potential (MESP): MESP maps visualize the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. The negatively charged carboxylic acid group is a primary site for electrophilic attack.

Mulliken Charges: These calculations provide a quantitative measure of the partial charge on each atom, offering insights into local polarity and sites susceptible to nucleophilic or electrophilic attack.

Reactivity Insights: DFT computations can be employed to model reaction mechanisms and predict the likelihood of various chemical transformations. For instance, the reactivity of the carboxylic acid group towards esterification or amidation can be assessed by calculating the activation energies for these reactions. Studies on related N-acylsulfonamides have utilized DFT to characterize electronic features like molecular orbital energies and electrostatic potentials to understand their chemical behavior. researchgate.net

Table 1: Calculated Electronic Properties of this compound (Hypothetical Data) This table is illustrative and based on typical values for similar carboxylic acids. Actual values would require specific DFT calculations.

ParameterCalculated ValueSignificance
HOMO Energy-9.5 eVEnergy of the highest occupied molecular orbital, related to the ability to donate electrons.
LUMO Energy1.2 eVEnergy of the lowest unoccupied molecular orbital, related to the ability to accept electrons.
HOMO-LUMO Gap10.7 eVIndicator of chemical reactivity and stability.
Dipole Moment2.5 DMeasure of the overall polarity of the molecule.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations provide a dynamic view of this compound, capturing its conformational changes over time and its interactions with solvent molecules. These simulations are crucial for understanding how the molecule behaves in a biological environment.

Conformational Analysis: The presence of a chiral center and rotatable bonds in this compound results in a complex conformational landscape. MD simulations can explore the potential energy surface of the molecule to identify low-energy, stable conformers. This is particularly important as the biological activity of a molecule can be dependent on its three-dimensional shape. For instance, conformational analysis has been used in the synthesis of enantiopure (R)-2-propyloctanoic acid to understand the stereoselectivity of the reaction. thieme-connect.com

Solvation Effects: The interaction of this compound with its surrounding solvent, typically water in a biological context, significantly influences its properties and behavior. MD simulations can model the explicit interactions between the solute and solvent molecules, providing insights into:

Solubility: By calculating the free energy of solvation, MD simulations can predict the solubility of the compound in different solvents. ontosight.ai

Hydrophobic and Hydrophilic Interactions: These simulations can map the distribution of water molecules around the carboxylic acid and the alkyl chains, revealing the hydrophobic and hydrophilic regions of the molecule. This information is critical for understanding how the molecule might partition into lipid membranes.

Table 2: Key Parameters from Molecular Dynamics Simulations of this compound in Water (Hypothetical Data) This table is illustrative. Specific values would be derived from actual MD simulations.

ParameterCalculated ValueSignificance
Radius of Gyration4.5 ÅA measure of the molecule's compactness.
Solvent Accessible Surface Area (SASA)350 ŲThe surface area of the molecule accessible to solvent.
Number of Hydrogen Bonds with Water3-5Indicates the extent of interaction with the aqueous environment.

Ligand-Protein Docking and Molecular Recognition Simulations

Ligand-protein docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a protein target. researchgate.net This is particularly relevant for understanding the potential pharmacological effects of this compound.

Identifying Potential Protein Targets: By docking this compound against a library of protein structures, it is possible to identify potential biological targets. This "inverse docking" approach can help to formulate hypotheses about the molecule's mechanism of action. researchgate.net The scoring functions used in docking algorithms estimate the binding free energy, providing a rank-ordering of potential protein partners. chemrxiv.org

Characterizing Binding Interactions: Once a potential protein target is identified, docking simulations can provide detailed insights into the specific interactions that stabilize the ligand-protein complex. These interactions can include:

Hydrogen Bonds: Formed between the carboxylic acid group of the ligand and polar residues in the protein's binding pocket.

Hydrophobic Interactions: Occurring between the alkyl chains of the ligand and nonpolar residues of the protein.

Van der Waals Forces: General attractive or repulsive forces between the ligand and the protein.

Recent advancements in deep learning are also being applied to improve the accuracy of protein-ligand docking predictions. arxiv.org Studies on similar branched carboxylic acids have used molecular docking to investigate their interaction with targets like histone deacetylases. cefic-lri.org

Table 3: Example of Ligand-Protein Docking Results for this compound with a Hypothetical Protein Target This table is for illustrative purposes. Actual results would depend on the specific protein target.

ParameterResultInterpretation
Binding Affinity (kcal/mol)-7.2A negative value indicates a favorable binding interaction.
Key Interacting ResiduesArg120, Leu150, Phe200Specific amino acids in the binding pocket that form significant interactions with the ligand.
Types of InteractionsHydrogen bond with Arg120, Hydrophobic interactions with Leu150 and Phe200The nature of the forces stabilizing the ligand in the binding site.

In Silico Prediction of Biochemical and Biotransformation Pathways

Computational tools can be used to predict the metabolic fate of this compound in the body. These predictions are based on known metabolic reactions and the chemical structure of the compound.

Metabolic Pathway Prediction: Software programs like BioTransformer can predict the likely metabolic transformations a molecule will undergo. biotransformer.ca For a carboxylic acid like this compound, potential biotransformation pathways include:

Phase I Metabolism: Primarily oxidation reactions catalyzed by cytochrome P450 enzymes. This can involve hydroxylation of the alkyl chains.

Phase II Metabolism: Conjugation reactions that increase water solubility to facilitate excretion. For carboxylic acids, the most common pathway is glucuronidation, where the carboxylic acid group is conjugated with glucuronic acid. cefic-lri.org

Predicting Metabolites: These in silico tools can generate a list of potential metabolites, which can then be targeted for identification in experimental metabolic studies. This predictive approach can significantly streamline the process of metabolite profiling. Studies on the metabolic stability of related compounds have been performed using human liver microsomes to validate such predictions. mdpi.com

Table 4: Predicted Biotransformation Products of this compound This table presents hypothetical metabolites based on common biotransformation pathways.

MetaboliteBiotransformation PathwayPredicted Activity
2-Methyl-2-propyl-ω-hydroxyoctanoic acidOmega-oxidationLikely less active due to increased polarity.
This compound glucuronideGlucuronidationInactive and readily excreted.
Hydroxylated derivativesHydroxylation at various positions on the alkyl chainsActivity would depend on the position of hydroxylation.

Applications of 2 Methyl 2 Propyloctanoic Acid in Chemical and Biochemical Research

Utilization as a Synthetic Building Block for Complex Molecules

Theoretically, 2-Methyl-2-propyloctanoic acid could serve as a building block in organic synthesis. Carboxylic acids are fundamental starting materials for a vast array of chemical transformations, allowing for their conversion into esters, amides, acid chlorides, and other functional groups. The presence of a quaternary α-carbon in this compound makes it a sterically hindered carboxylic acid. Such compounds are often explored in the synthesis of complex molecules where specific steric and electronic properties are desired.

However, a detailed search of scientific databases reveals a lack of specific examples where this compound has been explicitly used as a synthetic building block in the preparation of more complex molecules. While the synthesis of α-quaternary carboxylic acids is an active area of research, the subsequent utilization of this compound in multi-step syntheses is not well-documented in the available literature.

Table 1: Potential Synthetic Transformations of this compound

Reaction TypePotential ProductReagents
EsterificationMethyl 2-methyl-2-propyloctanoateMethanol (B129727), Acid Catalyst
AmidationN-substituted 2-methyl-2-propyloctanamideAmine, Coupling Agent
Reduction2-Methyl-2-propyloctan-1-olLiAlH₄ or other reducing agents
Halogenation2-Methyl-2-propyloctanoyl chlorideThionyl chloride (SOCl₂)

This table represents theoretical transformations based on general carboxylic acid reactivity and does not reflect documented experimental data for this compound.

Role as a Mechanistic Probe in Biological Systems

Carboxylic acids and their derivatives can be employed as mechanistic probes to investigate biological pathways and enzyme mechanisms. The specific structure of a molecule can help in understanding the active site of an enzyme or the nature of a biological receptor. The bulky nature of this compound could, in principle, be used to study steric constraints within biological systems.

Despite this potential, there is no specific information available in the scientific literature to suggest that this compound has been used as a mechanistic probe in any biological system. Research in this area tends to focus on compounds with known biological activity or closer structural resemblance to natural substrates, and this compound does not appear to have been a subject of such investigations to date.

Development as a Reference Standard for Analytical Chemistry

In analytical chemistry, reference standards are crucial for the accurate identification and quantification of chemical substances. A well-characterized compound can be used to calibrate instruments and validate analytical methods. For this compound to be used as a reference standard, it would need to be synthesized in high purity and thoroughly characterized using various analytical techniques.

While this compound is commercially available from several chemical suppliers, indicating its synthesis and basic characterization have been achieved, there is no evidence to suggest its development or widespread use as a certified reference standard for specific analytical methods. Its utility in this regard would be dependent on its relevance to a particular industry or field of research, which is not apparent from the available data.

Table 2: Analytical Data for this compound

PropertyValue
CAS Number31080-40-7
Molecular FormulaC₁₂H₂₄O₂
Molecular Weight200.32 g/mol

This data is based on information from chemical suppliers and does not imply its certification as a reference standard.

Exploration in Materials Science or Industrial Processes (non-biological)

Carboxylic acids can find applications in materials science, for example, as components of polymers, lubricants, or coatings. The long alkyl chain and the sterically hindered carboxyl group of this compound could potentially impart unique properties to materials, such as thermal stability or specific solubility characteristics.

A review of the literature and patent databases does not yield any specific instances of this compound being explored for applications in materials science or industrial processes. While structurally related compounds, such as other long-chain or branched carboxylic acids, are used in these fields, this specific compound has not been the subject of published research in these areas.

Based on a thorough review of available scientific and technical information, this compound remains a compound with potential but largely unexplored applications in chemical and biochemical research. While its structure suggests possible utility as a synthetic building block, a mechanistic probe, a reference standard, or in materials science, there is a notable absence of specific research findings to substantiate these roles. Further investigation would be required to determine the practical applications of this sterically hindered carboxylic acid.

Conclusion and Future Research Directions

Summary of Current Research Gaps and Unexplored Avenues for 2-Methyl-2-propyloctanoic Acid

A thorough review of existing scientific literature reveals a significant scarcity of research focused specifically on this compound. The primary research gap is the near-complete absence of data on its biological activity, metabolic fate, and potential applications. Unlike its more well-studied structural relatives, its specific physicochemical properties and interactions within biological and environmental systems are unknown. This lack of foundational knowledge presents numerous avenues for future exploration.

Key unexplored areas include:

Metabolic and Biological Roles: The role of branched-chain fatty acids (BCFAs) is critical in the physiology of certain bacteria, such as Staphylococcus aureus, where they are primary components of membrane phospholipids (B1166683) nih.gov. It is unknown if this compound can be synthesized or utilized by microorganisms, and its potential effects on microbial membrane fluidity or signaling pathways are yet to be investigated.

Toxicological Profile: While regulatory bodies have examined the developmental toxicity of some short-chain branched carboxylic acids, a class-wide effect is not supported, with toxicity being limited to specific structures nih.gov. The toxicological and ecotoxicological profile of this compound has not been determined, representing a critical gap for assessing its environmental and health safety.

Applications in Material Science: Branched-chain acids exhibit distinct physical properties compared to their linear isomers, such as lower melting points, which makes them valuable in cosmetics and lubricants researchgate.net. For instance, isostearic acid is used as a pour point depressant in engine oils researchgate.net. The specific properties of this compound and its derivatives (e.g., esters, metal salts) as potential lubricants, surfactants, or building blocks for biodegradable polymers remain an unexplored but promising field researchgate.netlongdom.org.

Pharmacological Potential: Carboxylic acid functional groups are a vital scaffold in the development of pharmaceuticals and agrochemicals, often influencing a compound's water solubility and biological activity researchgate.net. The unique steric hindrance provided by the α-quaternary carbon in this compound could lead to novel pharmacological properties, but this has not been investigated.

The following table summarizes the primary research gaps concerning this compound.

Table 1: Summary of Current Research Gaps

Research Area Specific Unexplored Avenues
Biochemistry & Microbiology - Role in microbial metabolism and membrane composition.- Potential as an antimicrobial agent.- Enzymatic pathways for synthesis or degradation.
Toxicology - In vitro and in vivo toxicity studies.- Developmental and reproductive toxicity assessment.- Biodegradability and environmental persistence.
Material Science & Industrial Chemistry - Synthesis and characterization of esters and polymers.- Evaluation as a lubricant, plasticizer, or corrosion inhibitor.- Application in cosmetics and personal care products.

| Pharmacology | - Screening for biological activity (e.g., enzyme inhibition).- Use as a scaffold in drug design.- Investigation of pharmacokinetic and pharmacodynamic properties. |

Emerging Technologies and Methodologies for Future Investigations

Future research on this compound will be significantly advanced by the application of modern analytical technologies designed to overcome the challenges associated with studying carboxylic acids. These compounds often exhibit poor chromatographic behavior in reversed-phase liquid chromatography and weak ionization in mass spectrometry nih.gov.

Emerging methodologies poised to facilitate new research include:

Advanced Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Modern LC-MS/MS techniques offer high sensitivity and specificity, which are crucial for detecting and quantifying trace amounts of carboxylic acids in complex biological or environmental samples nih.govmdpi.com. Methods using multiple reaction monitoring (MRM) can enhance detection, though challenges with ionization efficiency for short-chain acids remain nih.govresearchgate.net.

Chemical Derivatization: To overcome issues of poor ionization and retention, targeted chemical modification, or derivatization, is a key strategy nih.gov. Novel derivatization reagents, such as 4-bromo-N-methylbenzylamine, can be used to label the carboxylic acid group. This process improves chromatographic behavior and facilitates sensitive detection using positive electrospray ionization (ESI) tandem mass spectrometry nih.gov. Amidation is one of the most common reaction types for derivatizing carboxylic acids nih.gov.

High-Throughput Screening (HTS): To explore the pharmacological potential of this compound, HTS assays can be employed to rapidly screen the compound against large panels of biological targets, such as enzymes and receptors.

Computational Modeling: Molecular modeling and computational chemistry can predict the physicochemical properties, potential biological targets, and metabolic fate of this compound. These in silico methods can guide experimental work, saving time and resources.

The table below details emerging technologies applicable to the future study of this compound.

Table 2: Emerging Technologies for Future Investigations

Technology Application for this compound Advantages
LC-MS/MS Quantification in biological fluids, tissues, and environmental samples. High sensitivity and specificity for complex matrices. nih.govresearchgate.net
Chemical Derivatization Improving chromatographic retention and mass spectrometric ionization. Overcomes poor analytical behavior of underivatized acid. nih.govnih.gov
Metabolomics Platforms Identifying and quantifying the compound within broader metabolic profiles. Provides context for its biological role and pathways.

| Computational Chemistry | Predicting physical properties, toxicity, and receptor binding affinity. | Guides experimental design and prioritizes research avenues. |

Potential for Broader Scientific Impact of Research on Branched Carboxylic Acids

Research into specific molecules like this compound contributes to the broader understanding and application of branched carboxylic acids as a class. These compounds are significant in diverse scientific and industrial fields longdom.orglongdom.org.

The broader impacts of such research include:

Advancing Materials Science: Branched-chain acids are essential for creating materials with tailored properties, such as biodegradable polymers and advanced lubricants researchgate.netlongdom.orgpatsnap.com. Understanding the structure-property relationships of novel branched acids can lead to the development of next-generation materials with improved performance and sustainability patsnap.com.

Innovations in Industrial Chemistry: Many industrial processes rely on carboxylic acids for the manufacturing of fine chemicals, soaps, detergents, and protective coatings nih.gov. The unique structure of highly branched acids can lead to new catalysts, solvents, or additives with enhanced stability and functionality.

Expanding the Chemical Toolbox for Medicine: Carboxylic acids are a cornerstone of medicinal chemistry, serving as key components in numerous drugs researchgate.net. Investigating novel branched structures could yield new pharmacophores with improved metabolic stability or unique binding properties, potentially leading to new therapeutic agents researchgate.net.

Enhancing Biological and Microbiological Knowledge: Studying how organisms synthesize and utilize unique fatty acids like this compound can reveal novel metabolic pathways and enzymatic functions nih.gov. This knowledge can be applied to biotechnology, for example, in engineering microorganisms for biofuel production or understanding host-pathogen interactions.

Ultimately, focused research on lesser-known compounds like this compound not only fills specific knowledge gaps but also enriches the fundamental scientific foundation upon which new technologies and innovations are built.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-2-propyloctanoic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-Methyl-2-propyloctanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.